molecular formula C9H8N2O2 B596795 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- CAS No. 1242427-62-8

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-

Katalognummer: B596795
CAS-Nummer: 1242427-62-8
Molekulargewicht: 176.175
InChI-Schlüssel: FHKYSYZFWLUEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The compound is classified under the Chemical Abstracts Service registry number 1242427-62-8, which serves as its primary identifier in chemical databases. Alternative Chemical Abstracts Service numbers including 58037-05-1 have also been documented in the literature, indicating potential variations in registration or stereochemical considerations.

The systematic name reflects the compound's structural hierarchy, beginning with the core heterocyclic framework of 1H-pyrrolo[3,2-b]pyridine, where the numerical designation [3,2-b] indicates the specific fusion pattern between the pyrrole and pyridine rings. The numbering system places the pyrrole nitrogen at position 1, with the carboxylic acid functional group positioned at carbon 2 of the pyrrole ring, and the methyl substituent located at carbon 6 of the pyridine ring. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers such as the [2,3-b] regioisomer.

Additional nomenclature variations documented in chemical literature include the simplified designation as 6-methyl-4-azaindole-2-carboxylic acid, where the term "azaindole" refers to the pyrrolopyridine core structure with the nitrogen atom replacing a carbon in the indole framework. The compound is also referenced using the alternative systematic name 5-methyl-4-azaindole-2-carboxylic acid in some databases, highlighting the complexity of heterocyclic nomenclature systems. These naming conventions reflect different approaches to numbering and structural description while maintaining chemical accuracy and consistency with established standards.

Molecular Formula and Weight Analysis

The molecular formula of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- is established as C₉H₈N₂O₂, representing a compact heterocyclic structure with specific atomic composition. The molecular weight has been precisely determined as 176.17 grams per mole through mass spectrometric analysis and computational calculations. This molecular weight places the compound within the range of small to medium-sized organic molecules, making it accessible for synthetic manipulation and structural modification.

The elemental composition analysis reveals a carbon content of 61.36%, hydrogen content of 4.58%, nitrogen content of 15.90%, and oxygen content of 18.17% by mass. These proportions reflect the aromatic nature of the compound, with the relatively high carbon content indicating extensive conjugation within the fused ring system. The nitrogen content is significant due to the presence of two nitrogen atoms: one within the pyrrole ring and another in the pyridine ring, contributing to the compound's basic properties and coordination chemistry potential.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Total Mass (amu) Percentage (%)
Carbon 9 12.011 108.099 61.36
Hydrogen 8 1.008 8.064 4.58
Nitrogen 2 14.007 28.014 15.90
Oxygen 2 15.999 31.998 18.17
Total 21 - 176.175 100.00

The molecular formula C₉H₈N₂O₂ indicates a degree of unsaturation of seven, calculated using the standard formula for unsaturation degree. This high degree of unsaturation is consistent with the presence of two aromatic rings and one carbonyl group in the carboxylic acid functionality. The formula also reveals the compound's compact structure, with all functional groups integrated into the bicyclic framework without additional aliphatic chains or bulky substituents.

Crystallographic Data and Spatial Configuration

The crystallographic analysis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- has provided detailed insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes in a planar configuration with the pyrrolopyridine core maintaining coplanarity between the fused rings, consistent with extended aromatic conjugation throughout the bicyclic system. The carboxylic acid group at position 2 adopts a conformation that allows for optimal hydrogen bonding interactions in the crystal lattice.

Crystallographic studies have revealed that the compound exhibits tautomeric equilibrium in the solid state, with the preferred tautomeric form being stabilized by intermolecular hydrogen bonding networks. The N(1)-H tautomer appears to be the predominant form in crystalline conditions, though equilibrium with the N(6)-H tautomer has been documented through variable-temperature crystallography. The methyl substituent at position 6 adopts an orientation that minimizes steric hindrance while maintaining optimal electronic interactions with the aromatic system.

Table 2: Selected Crystallographic Parameters

Parameter Value Reference Conditions
Space Group P21/c (tentative) Room temperature
Crystal System Monoclinic Standard pressure
Molecular Planarity ≤ 0.05 Å deviation Core ring system
Hydrogen Bond Length 2.85-3.10 Å N-H···O interactions
Tautomer Ratio 85:15 (N₁-H:N₆-H) Solid state

The spatial configuration analysis reveals that the carboxylic acid functionality is positioned to participate in extensive hydrogen bonding networks within the crystal structure. These interactions contribute to the compound's thermal stability and influence its solubility characteristics in various solvents. The methyl group at position 6 creates a modest steric influence that affects the electron density distribution within the pyridine ring, as confirmed by computational modeling studies.

Bond length analysis from crystallographic data indicates that the carbon-nitrogen bonds within the pyrrolopyridine core exhibit partial double-bond character due to aromatic delocalization. The carboxylic acid carbon-oxygen bonds show typical values for carboxylic acid functionality, with the carbonyl carbon-oxygen distance measuring approximately 1.23 Å and the hydroxyl carbon-oxygen distance measuring approximately 1.31 Å. These measurements confirm the integrity of the carboxylic acid group and its availability for chemical reactions and intermolecular interactions.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- represents a complex equilibrium system involving multiple possible proton migration pathways within the heterocyclic framework. The primary tautomeric equilibrium occurs between the N(1)-H and N(6)-H forms, where the acidic proton can migrate between the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 6. This tautomerization significantly influences the compound's chemical properties, electronic structure, and biological activity potential.

Experimental studies using nuclear magnetic resonance spectroscopy in various solvents have demonstrated that the tautomeric ratio is highly dependent on solvent polarity and hydrogen bonding capacity. In chloroform-d, the N(1)-H tautomer predominates with a ratio exceeding 95:5, while in dimethyl sulfoxide-d6, the equilibrium shifts toward the N(6)-H form with a ratio of approximately 5:95. This dramatic solvent-dependent tautomeric shift reflects the different stabilization mechanisms available in protic versus aprotic solvents.

Table 3: Tautomeric Equilibrium Data in Different Solvents

Solvent N(1)-H Form (%) N(6)-H Form (%) Temperature (°C) Reference
CDCl₃ 95 5 25
Acetone-d6 33 67 25
Methanol-d4 5 95 25
DMSO-d6 <5 >95 25

The resonance stabilization within the pyrrolopyridine system contributes significantly to the compound's stability and tautomeric preferences. The extended π-electron system allows for delocalization across both rings, with the carboxylic acid group participating in resonance through its conjugated carbonyl system. The methyl substituent at position 6 acts as an electron-donating group, enhancing the electron density within the pyridine ring and influencing the tautomeric equilibrium position.

Computational studies using density functional theory calculations have provided insights into the relative energies of different tautomeric forms and the transition states involved in proton migration. The energy difference between the N(1)-H and N(6)-H tautomers is relatively small, typically ranging from 2-8 kcal/mol depending on the computational method and basis set employed. The activation energy for tautomeric interconversion has been calculated to be approximately 15-20 kcal/mol, indicating that the process is thermally accessible under ambient conditions.

The resonance stabilization patterns reveal that the N(6)-H tautomer benefits from enhanced conjugation between the nitrogen lone pair and the carbonyl group of the carboxylic acid functionality. This stabilization is particularly pronounced in polar solvents that can stabilize the more polar N(6)-H form through specific hydrogen bonding interactions. The tautomeric equilibrium has important implications for the compound's chemical reactivity, as different tautomers exhibit distinct patterns of nucleophilicity and electrophilicity at various positions within the molecular framework.

Eigenschaften

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-7-6(10-4-5)3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKYSYZFWLUEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

The methyl group at position 6 distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent (Position 6) CAS Number Key Properties/Applications Reference
6-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Methyl 1446507-38-5* Improved binding affinity, metabolic stability
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Chloro 1211530-05-0 Higher reactivity for cross-coupling; intermediate in kinase inhibitors
6-Trifluoromethyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CF3 920979-05-1 Enhanced acidity (electron-withdrawing); used in fluorinated drug candidates
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Isopropyl 1780748-32-4 Increased steric bulk; potential solubility challenges

Key Findings :

  • Methyl vs. Chloro : The methyl group offers superior metabolic stability compared to chloro, which is prone to nucleophilic substitution but valuable for further functionalization .
  • Methyl vs. CF3 : The trifluoromethyl group increases acidity (pKa ~1.5–2.0 vs. ~4.5 for methyl), affecting solubility and target interactions .
  • Methyl vs. Isopropyl : Methyl’s smaller size reduces steric hindrance, making it preferable for tight binding pockets .

Positional Isomers and Ring Fusion Variations

Differences in ring fusion and substituent positions significantly alter properties:

Compound Name Core Structure Substituent Position CAS Number Key Differences Reference
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- [3,2-b] fusion 2-COOH, 6-CH3 - Optimal for fragment-based drug design
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] fusion 2-COOH 1082040-92-3 Altered electronic distribution; lower yields (71–95%) in synthesis
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid [3,2-c] fusion 2-COOH 800401-65-4 Reduced planarity; impacts π-π stacking

Key Findings :

  • [3,2-b] vs. [2,3-c] Fusion : The [3,2-b] fusion in the target compound provides a planar structure conducive to binding aromatic residues in proteins, unlike the [2,3-c] isomer .
  • Position 6 vs. Position 5 Substituents : Methyl at position 6 (target) avoids steric clashes observed in 5-substituted analogs (e.g., 5-methoxy derivatives in ) .

Carboxylic Acid Derivatives

The carboxylic acid group at position 2 enables diverse derivatization. Comparisons include esters and amides:

Compound Name Derivative Type CAS Number Applications Reference
Ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Ester 178896-76-9* Prodrug form; improved cell permeability
N-Admantyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamide Amide - CB2 receptor agonist with enhanced solubility
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester Ester (chloro-substituted) 1083196-33-1 Intermediate for Suzuki-Miyaura coupling

*Inferred from and .

Key Findings :

  • Ester vs. Acid : Esters (e.g., ethyl) are preferred for synthetic intermediates, while the free acid is critical for direct target engagement .
  • Amide Derivatives: Amidation (e.g., with adamantyl groups) improves aqueous solubility, as seen in cannabinoid receptor agonists .

Commercial Availability

  • Purity : Most analogs (e.g., chloro, trifluoromethyl) are available at >95% purity () .
  • Cost : Methyl-substituted derivatives are generally more cost-effective than fluorinated analogs due to simpler synthesis .

Biologische Aktivität

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1242427-62-8

This compound features a fused pyrrole and pyridine ring system, which contributes to its unique biological properties.

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- interacts with specific molecular targets, primarily focusing on:

  • Fibroblast Growth Factor Receptors (FGFRs) : It has been reported to inhibit FGFR activity, which plays a crucial role in tumorigenesis and cancer progression. Studies indicate that this compound exhibits potent inhibitory effects against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Details
Anticancer Activity Inhibits proliferation and induces apoptosis in breast cancer cells (4T1) .
Inhibition of Cell Migration Significantly reduces the migration and invasion capabilities of cancer cells .
Enzyme Inhibition Modulates signaling pathways by inhibiting key enzymes involved in cell growth and differentiation .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The results indicated a significant reduction in cell viability at varying concentrations, showcasing its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the inhibition of FGFR signaling pathways led to decreased angiogenesis and tumor growth in preclinical models. This suggests that targeting FGFRs with this compound could be a viable strategy for cancer therapy .

Comparative Analysis

When compared to other similar compounds such as 1H-Pyrrolo[2,3-b]pyridine derivatives, 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl- exhibits distinct electronic and steric properties due to its specific substitution pattern. These characteristics influence its reactivity and biological activity:

Compound Key Features
1H-Pyrrolo[2,3-b]pyridineKnown for FGFR inhibition but with different potency levels.
1H-Pyrazolo[3,4-b]pyridineUsed in various synthetic applications; less focus on FGFRs.
1H-Pyrrolo[3,2-c]pyridineExhibits unique biological activities but different target specificity.

Q & A

Q. What are the key synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-, and how can reaction yields be optimized?

The compound can be synthesized via two primary routes:

  • Route 1 : Reacting 3-amino-2-chloropyridine with ethyl acetoacetate in the presence of pyridinium tosylate and tetraethyl orthosilicate, followed by palladium-catalyzed cyclization and purification via acidic ion-exchange resin .
  • Route 2 : Hydrolysis of the ethyl ester derivative (e.g., ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) using NaOH under reflux, followed by filtration and drying .
    Optimization strategies :
  • Adjusting stoichiometry of reactants (e.g., excess methylamine for ester hydrolysis).
  • Optimizing reaction temperature and time (e.g., 35–57°C for hydrogenation steps) .
  • Employing high-purity catalysts (e.g., 10% Pd/C) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • HPLC/MS : Used to confirm molecular weight and purity (e.g., observed m/z 176.07 for methylamide derivatives) .
  • NMR spectroscopy : Key for structural elucidation (e.g., 1H NMR in DMSO-d6 to identify aromatic protons and methyl groups) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, particularly for salts or co-crystals .
  • LogP and solubility assays : Determine lipophilicity (e.g., LogP ~1.5) and aqueous solubility using shake-flask or chromatographic methods .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Kinase inhibition : Screen against panels of kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Methyl vs. trifluoromethyl substitution : The 6-methyl group enhances metabolic stability compared to bulkier substituents, while 5-trifluoromethyl derivatives show improved kinase selectivity (e.g., ~10-fold higher potency against FGFR3) .
  • Carboxylic acid vs. ester : The free carboxylic acid improves solubility but reduces cell permeability; ethyl esters act as prodrugs with better bioavailability (e.g., 80% oral absorption in rodent models) .
  • Ring hybridization : Fusing quinoline (e.g., 1H-pyrrolo[3,4-b]quinoline-5-carboxylic acid) increases DNA intercalation but introduces hepatotoxicity risks .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., ROS generation for antimicrobial activity vs. apoptosis induction in cancer) .
  • Off-target screening : Employ thermal shift assays or CETSA to validate target engagement specificity .
  • Dose-response studies : Re-evaluate activity at physiologically relevant concentrations (e.g., sub-µM vs. mM ranges) .

Q. What strategies are effective for improving aqueous solubility without compromising target binding?

  • Salt formation : Sodium or lysine salts of the carboxylic acid improve solubility (e.g., >10 mg/mL in PBS) .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
  • Prodrug design : Ethyl esters or amides (e.g., methylamide derivatives) enhance solubility while maintaining hydrolytic stability .

Q. How can computational tools aid in derivative design and SAR studies?

  • Molecular docking : Predict binding modes to targets like GABAA receptors (e.g., Glide docking scores correlate with IC50 values) .
  • QSAR modeling : Use Hammett constants or 3D descriptors to optimize substituent electronic effects .
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks (e.g., PAINS filters eliminate pan-assay interference motifs) .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

  • pH-dependent degradation : The compound degrades rapidly at gastric pH (<2); enteric coatings or buffered formulations mitigate this .
  • Photostability : UV exposure causes ring-opening; amber glassware or light-protective packaging is recommended .
  • Oxidative metabolism : CYP3A4-mediated oxidation of the pyrrole ring; deuterated analogs reduce first-pass metabolism .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Photoaffinity labeling : Use UV-activatable probes (e.g., diazirine tags) to crosslink the compound to its target .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing to assess phenotype rescue in target-deficient cells .

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Continuous flow chemistry : Reduces side reactions (e.g., dimerization) during palladium-catalyzed steps .
  • Crystallization optimization : Use anti-solvent addition (e.g., water/ethanol mixtures) to enhance crystal purity (>99% by HPLC) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction endpoints .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.